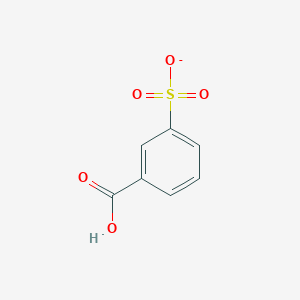
2-Tert-butylphenylformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butylphenylformamide is an organic compound with the molecular formula C11H15NO. It is characterized by the presence of a formamide group attached to a phenyl ring, which is further substituted with a tert-butyl group at the ortho position. This compound is typically an off-white to white solid with a melting point ranging from 73 to 77°C and a boiling point of approximately 316.2°C at 760 mmHg .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Tert-butylphenylformamide can be synthesized through various methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as copper(II) trifluoromethanesulfonate (Cu(OTf)2).
Industrial Production Methods
Industrial production of this compound typically involves the condensation of carboxylic acids with tert-butyl amines, oxidative amidation of alcohols, or amidation of aryl halides. These methods often require the use of condensing agents such as 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) .
Analyse Chemischer Reaktionen
Types of Reactions
2-Tert-butylphenylformamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used .
Major Products Formed
The major products formed from these reactions include amides, carboxylic acids, amines, and substituted phenyl derivatives. These products are often used as intermediates in the synthesis of more complex organic compounds .
Wissenschaftliche Forschungsanwendungen
2-Tert-butylphenylformamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of protease inhibitors and neuroprotective agents.
Wirkmechanismus
The mechanism of action of 2-Tert-butylphenylformamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Tert-butylphenylformamide include other N-tert-butyl amides and formamides, such as N-tert-butylformamide and N-(2-tert-butylphenyl)succinimide .
Uniqueness
This compound is unique due to its specific structural features, such as the ortho-substitution of the phenyl ring with a tert-butyl group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable in various applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
99858-67-0 |
|---|---|
Molekularformel |
C11H15NO |
Molekulargewicht |
177.24g/mol |
IUPAC-Name |
N-(2-tert-butylphenyl)formamide |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)9-6-4-5-7-10(9)12-8-13/h4-8H,1-3H3,(H,12,13) |
InChI-Schlüssel |
BVCVZGWVTJXGEQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=CC=C1NC=O |
Kanonische SMILES |
CC(C)(C)C1=CC=CC=C1NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-tert-butoxy-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B373536.png)

![3-tert-butoxy-10,13-dimethyl-17-phenoxy-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B373538.png)

![6-methoxy-2,2-dimethyl-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one](/img/structure/B373543.png)




![13-(4,5-Dimethoxy-9-oxo-12-oxa-8,16-diazaheptacyclo[14.5.2.01,17.02,7.08,21.011,20.014,19]tricosa-2,4,6,13-tetraen-13-yl)-4,5-dimethoxy-12-oxa-8,16-diazaheptacyclo[14.5.2.01,17.02,7.08,21.011,20.014,19]tricosa-2,4,6,13-tetraen-9-one](/img/structure/B373552.png)
![4,5-dimethoxy-3-(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B373553.png)
